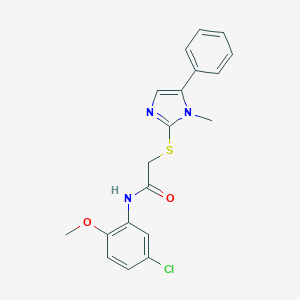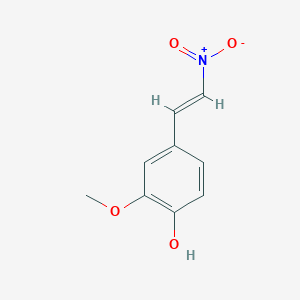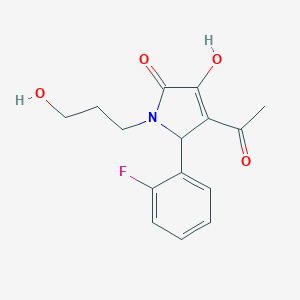
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-3-phenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Acetyl-3-phenyl-4,5-dihydro-1H-pyrazole can be synthesized through the cyclocondensation of chalcones with hydrazine derivatives. One common method involves the Claisen-Schmidt condensation of acetophenone with benzaldehyde to form chalcone, followed by cyclization with hydrazine hydrate in the presence of acetic acid .
Industrial Production Methods: Industrial production of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)ethanone typically involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Acetyl-3-phenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
1-Acetyl-3-phenyl-4,5-dihydro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: It is explored for its anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of materials with specific optical and electronic properties
Mécanisme D'action
The mechanism of action of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparaison Avec Des Composés Similaires
- 1-Phenyl-3-methyl-4,5-dihydro-1H-pyrazole
- 3,5-Diphenyl-4,5-dihydro-1H-pyrazole
- 1-Acetyl-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole
Comparison: 1-Acetyl-3-phenyl-4,5-dihydro-1H-pyrazole is unique due to its specific acetyl and phenyl substitutions, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Propriétés
Numéro CAS |
712-69-6 |
|---|---|
Formule moléculaire |
C11H12N2O |
Poids moléculaire |
188.23g/mol |
Nom IUPAC |
1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone |
InChI |
InChI=1S/C11H12N2O/c1-9(14)13-8-7-11(12-13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
Clé InChI |
QDBXCEYPCFJLAZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC(=N1)C2=CC=CC=C2 |
SMILES canonique |
CC(=O)N1CCC(=N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,5'-bis[1H-benzimidazole]](/img/structure/B361421.png)


![9-(2-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361448.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B361452.png)
![4-(4-methoxyphenyl)-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361453.png)
![6-chloro-3,4-dimethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361454.png)
![9-(2-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361457.png)
![6-chloro-9-(3,4-dimethoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361458.png)
![6-chloro-4-phenyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361460.png)
